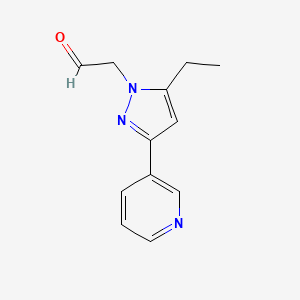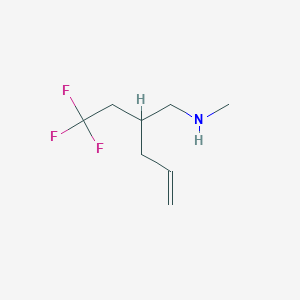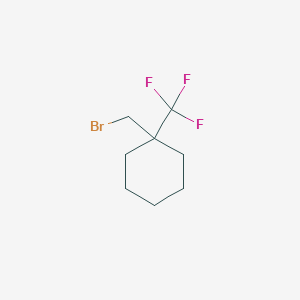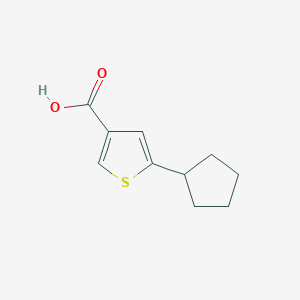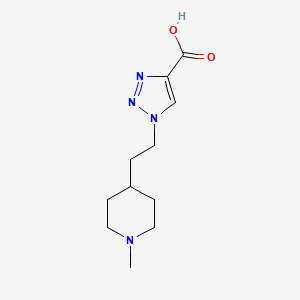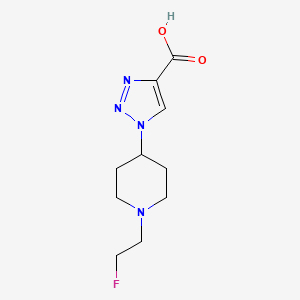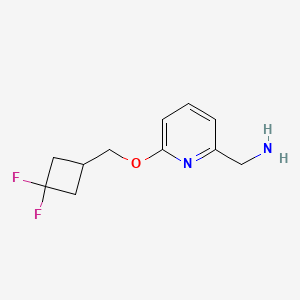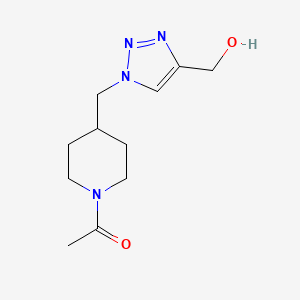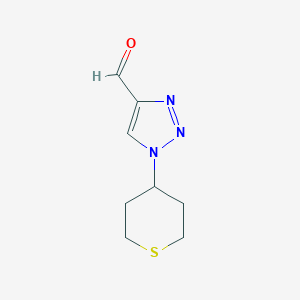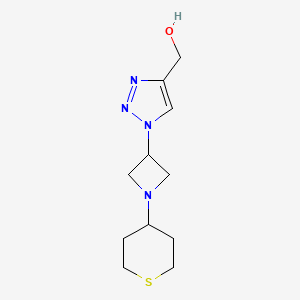
2-(5-etil-1-(prop-2-in-1-il)-1H-pirazoil-3-il)piridina
Descripción general
Descripción
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Agentes Antivirales
Los derivados del indol, que comparten similitudes estructurales con el compuesto en cuestión, han reportado exhibir actividades antivirales significativas. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y el virus Coxsackie B4 . Esto sugiere que "2-(5-etil-1-(prop-2-in-1-il)-1H-pirazoil-3-il)piridina" podría sintetizarse y probarse para sus posibles propiedades antivirales, contribuyendo al desarrollo de nuevos fármacos antivirales.
Terapéutica del Cáncer: Actividad Antitumoral
Los derivados del indol son conocidos por sus propiedades anticancerígenas debido a su capacidad de unirse con alta afinidad a múltiples receptores . Al explorar la bioactividad de "this compound" en estudios oncológicos, los investigadores pueden desarrollar potencialmente nuevos agentes anticancerígenos que se dirijan a vías específicas involucradas en el crecimiento tumoral y la metástasis.
Trastornos Neurológicos: Efectos Neuroprotectores
Se ha encontrado que los compuestos con un núcleo de indol poseen efectos neuroprotectores, que podrían ser beneficiosos para tratar trastornos neurológicos como la enfermedad de Alzheimer y la enfermedad de Parkinson . El compuesto en cuestión podría investigarse por sus capacidades neuroprotectoras, lo que podría conducir a avances en el tratamiento de enfermedades neurodegenerativas.
Química Agrícola: Reguladores del Crecimiento Vegetal
Los compuestos basados en indol como el ácido indol-3-acético juegan un papel crucial como hormonas vegetales . "this compound" podría estudiarse por sus efectos sobre el crecimiento y desarrollo de las plantas, ofreciendo información sobre su aplicación como regulador del crecimiento de las plantas o herbicida.
Ciencia de Materiales: Semiconductores Orgánicos
Las propiedades electrónicas de los derivados del indol los convierten en candidatos adecuados para semiconductores orgánicos . La investigación sobre la conductividad eléctrica y las capacidades semiconductoras de "this compound" podría conducir a su aplicación en dispositivos electrónicos orgánicos.
Síntesis Química: Ligandos en Catálisis
La complejidad estructural de "this compound" la convierte en un candidato potencial para su uso como ligando en reacciones catalíticas . Su papel en la catálisis podría explorarse para mejorar las tasas de reacción y la selectividad en la química sintética.
Propiedades
IUPAC Name |
2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-3-9-16-11(4-2)10-13(15-16)12-7-5-6-8-14-12/h1,5-8,10H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQSUPPMTBEZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


